molecular formula C17H13N3O5S B1660032 4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one CAS No. 706799-30-6

4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one

Cat. No.: B1660032
CAS No.: 706799-30-6
M. Wt: 371.4 g/mol
InChI Key: QXVSVNILKFUYOQ-UHFFFAOYSA-N
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Description

The compound 4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one is a heterocyclic molecule combining three distinct pharmacophores:

  • Furan-2-ylmethyl group: A five-membered aromatic oxygen-containing ring, often associated with bioactivity in natural products and synthetic drugs.
  • 7-Hydroxy-2-oxochromen-4-yl (coumarin-derived) group: A bicyclic structure with a hydroxyl substituent, known for antioxidant, anticoagulant, and antimicrobial properties.
  • 1H-1,2,4-triazol-5-one core: A triazole ring with a ketone group, commonly exploited in antifungal, anticancer, and anti-inflammatory agents.

This hybrid structure likely leverages synergistic effects from its substituents. The thioether linkage (-S-) between the triazole and coumarin moieties enhances stability and may influence electronic properties.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c21-11-3-4-13-10(6-15(22)25-14(13)7-11)9-26-17-19-18-16(23)20(17)8-12-2-1-5-24-12/h1-7,21H,8-9H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVSVNILKFUYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)NN=C2SCC3=CC(=O)OC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420822
Record name ZINC01033878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706799-30-6
Record name ZINC01033878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one (CAS No. 706799-30-6) is a complex organic molecule that integrates a triazole ring with furan and chromone moieties. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H13N3O5SC_{17}H_{13}N_{3}O_{5}S. Its structural components include:

  • Furan moiety : Imparts unique electronic properties and biological activity.
  • Triazole ring : Known for its antifungal and antibacterial properties.
  • Chromone structure : Associated with various pharmacological effects including antioxidant and anti-inflammatory activities.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains. For example:

  • Mechanism of Action : Triazoles typically inhibit the synthesis of ergosterol in fungal cell membranes by targeting cytochrome P450 enzymes, leading to cell death. The presence of the furan ring may enhance binding affinity to microbial targets through π-stacking interactions .

Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly against human cancer cell lines. Notable findings include:

  • Cytotoxicity : Studies have demonstrated that similar triazole derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent activity .
Cell LineIC50 (µM)Reference
MCF-727.3
HCT-1166.2

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activities. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory responses in vitro.

Study 1: Synthesis and Evaluation

A study aimed at synthesizing derivatives of this compound evaluated their biological activities using various assays:

  • Synthesis : The compound was synthesized through a multi-step organic reaction involving furan and chromone derivatives.
  • Biological Assays : The synthesized compounds were tested for antimicrobial and anticancer activities, showing promising results against specific cell lines.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on triazole derivatives:

  • Modification of Side Chains : Variations in the side chains of the triazole ring significantly affected biological activity.
  • Findings : The presence of electron-withdrawing groups enhanced anticancer activity while maintaining low toxicity levels.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety likely inhibits key enzymes involved in microbial growth and cancer cell proliferation.
  • Oxidative Stress Modulation : The chromone structure may contribute to antioxidant activity, reducing oxidative stress in cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of 1,2,4-triazole-5-one derivatives functionalized with sulfur-containing and aromatic groups. Below is a systematic comparison with structurally similar compounds:

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Features Reference
Target Compound 1H-1,2,4-triazol-5-one - Furan-2-ylmethyl
- (7-Hydroxy-2-oxochromen-4-yl)methylsulfanyl
Coumarin-thioether linkage, hydroxyl group N/A
3-(Furan-2-yl)-4-(2-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole 4H-1,2,4-triazole - Furan-2-yl
- 2-Methylphenyl
- [3-(Trifluoromethyl)phenyl]methylsulfanyl
Trifluoromethyl group enhances lipophilicity
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione 4H-1,2,4-triazole-3-thione - Furan-2-yl
- Amino group
Thione (-C=S) group increases metal-binding capacity
7-Diethylamino-2-propylsulfanyl-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one Thiochromen-4-one - Diethylamino
- Propylsulfanyl
- 1,2,4-Triazol-1-yl
Thiochromenone core with sulfanyl and triazole groups
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol 4H-1,2,4-triazole - 4-Methoxyphenyl
- Phenylthio
- Phenylethanol
Methoxy and alcohol functional groups

Key Observations:

Triazole Core Variations :

  • The target compound’s 1H-1,2,4-triazol-5-one core differs from 4H-1,2,4-triazole analogues (e.g., ) in tautomeric form and oxidation state, affecting electron distribution and reactivity.
  • The thioether (-S-) linkage in the target compound contrasts with thione (-C=S) groups (e.g., ), which are more polar and prone to hydrogen bonding.

Fluorinated groups (e.g., trifluoromethyl in ) enhance metabolic stability and membrane permeability compared to hydroxyl or methoxy groups.

Biological Activity :

  • Analogues with thioether linkages (e.g., ) exhibit antifungal and antibiotic activity, suggesting the target compound may share similar pharmacological profiles.
  • Coumarin-triazole hybrids (like the target) are understudied but may combine anticoagulant (coumarin) and cytotoxic (triazole) properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one
Reactant of Route 2
4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one

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